molecular formula C25H15Br B071387 2-Bromo-9,9'-spirobi[fluorene] CAS No. 171408-76-7

2-Bromo-9,9'-spirobi[fluorene]

Cat. No.: B071387
CAS No.: 171408-76-7
M. Wt: 395.3 g/mol
InChI Key: ONCCVJKFWKAZAE-UHFFFAOYSA-N
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Description

2-Bromo-9,9’-spirobi[fluorene] is a derivative of 9,9’-spirobi[fluorene], characterized by the presence of a bromine atom at the second position of the fluorene moiety. This compound is notable for its high photoluminescence efficiency and good chemical stability, making it a valuable material in various scientific and industrial applications, particularly in the field of organic electronics .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-9,9’-spirobi[fluorene] typically involves the bromination of 9,9’-spirobi[fluorene]. One common method includes dissolving 2-bromo-9-hydroxy-9-(2-biphenyl)fluorene in acetic acid containing hydrochloric acid and refluxing the mixture for about 2 hours. The resulting white solid is then recrystallized with ethanol to produce white crystals of 2-Bromo-9,9’-spirobi[fluorene] with a yield of approximately 63% .

Industrial Production Methods: While specific industrial production methods are not extensively documented, the process generally involves large-scale bromination reactions under controlled conditions to ensure high purity and yield. The use of automated reactors and purification systems is common in industrial settings to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-9,9’-spirobi[fluorene] primarily undergoes substitution reactions due to the presence of the bromine atom, which can be replaced by other functional groups. It can also participate in coupling reactions, forming more complex molecular structures.

Common Reagents and Conditions:

    Substitution Reactions: Typical reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Coupling Reactions: Reagents like palladium catalysts are used in Suzuki or Heck coupling reactions.

Major Products: The major products formed from these reactions depend on the specific reagents used. For example, substitution with an amine would yield an amino derivative of 9,9’-spirobi[fluorene].

Scientific Research Applications

2-Bromo-9,9’-spirobi[fluorene] is widely used in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs). Its high photoluminescence efficiency and thermal stability make it an excellent material for blue light-emitting devices . Additionally, it is used in the synthesis of more complex organic molecules for research in material science and photonics.

Comparison with Similar Compounds

  • 9,9’-Spirobi[fluorene]
  • 2,2’,7,7’-Tetrabromo-9,9’-spirobi[fluorene]
  • 4-Bromo-9,9’-spirobi[fluorene]

Comparison: Compared to its parent compound 9,9’-spirobi[fluorene], 2-Bromo-9,9’-spirobi[fluorene] has enhanced reactivity due to the presence of the bromine atom, making it more suitable for further functionalization. The tetrabromo derivative, 2,2’,7,7’-Tetrabromo-9,9’-spirobi[fluorene], offers even higher reactivity and is used in applications requiring multiple substitution sites .

Properties

IUPAC Name

2-bromo-9,9'-spirobi[fluorene]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H15Br/c26-16-13-14-20-19-9-3-6-12-23(19)25(24(20)15-16)21-10-4-1-7-17(21)18-8-2-5-11-22(18)25/h1-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONCCVJKFWKAZAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C24C5=CC=CC=C5C6=CC=CC=C46)C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H15Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70571010
Record name 2-Bromo-9,9'-spirobi[fluorene]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70571010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171408-76-7
Record name 2-Bromo-9,9′-spirobi[9H-fluorene]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=171408-76-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-9,9'-spirobi[fluorene]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70571010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromospiro-9,9'-bifluorene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.119.202
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

In a two-liter flask having four openings equipped with a stirrer, a thermometer, a dropping funnel, and a reflux condenser, respectively, 1 L of water, three drops of a surfactant, 10.7 g (0.0395 mol) of anhydrous iron (III) chloride, and 253 g (0.8 mol) of 9,9′-spirobifluorene were placed and stirred to mix. By adding 102 g (0.638 mol) of bromine into the mixture, a reaction was started. After the reaction had been conducted at room temperature for 3 hours, unreacted bromine was decomposed with an aqueous solution of sodium hydrogen sulfite. The reaction product, which was a solid, was filtered and washed with water. Thus, 298 g of a crude product was obtained. The crude product was recrystallized using dioxane, thus resulting in 245 g (0.62 mol, yield of 78%) of a white solid, which is the target product. This product was subjected to gas chromatography and the purity of the product was 99%.
Quantity
253 g
Type
reactant
Reaction Step One
Quantity
102 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
10.7 g
Type
catalyst
Reaction Step Five
Name
Quantity
1 L
Type
solvent
Reaction Step Six
Yield
78%

Synthesis routes and methods II

Procedure details

47.0 g of 2-bromo-9-(biphenyl-2-yl)fluoren-9-ol were refluxed for 2.5 hours in 114 ml of 99.8% acetic acid with addition of 1.5 ml of conc. HCl.
Name
2-bromo-9-(biphenyl-2-yl)fluoren-9-ol
Quantity
47 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
114 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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